4-tert-Butylcyclohexyl acrylate
Overview
Description
4-tert-Butylcyclohexyl acrylate (TBCHA) is a chemical compound with the molecular formula C13H22O2 and a molecular weight of 210.32 . It is a colorless to light yellow or light orange clear liquid . It is used as a thinner and crosslinker in radiation-curing coatings .
Synthesis Analysis
The synthesis of 4-tert-Butylcyclohexyl acrylate is typically achieved via solution polymerization technique . The process involves the use of 4-tert-Butylcyclohexyl acrylate as a functional monomer .
Molecular Structure Analysis
The linear formula of 4-tert-Butylcyclohexyl acrylate is H2C=CHCO2C6H10C(CH3)3 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
4-tert-Butylcyclohexyl acrylate is used as a functional monomer in the synthesis of hydroxyl acrylic resin via solution polymerization technique . It is also used as a thinner and crosslinker in radiation-curing coatings .
Physical And Chemical Properties Analysis
4-tert-Butylcyclohexyl acrylate has a refractive index of 1.464 (lit.) and a density of 1.108 g/mL at 25 °C (lit.) . It has a flash point of 102 °C . The compound is non-flammable .
Scientific Research Applications
Synthesis of High-Solid, Low-Viscosity Hydroxy Acrylic Resin
4-tert-Butylcyclohexyl acrylate (TBCHA) has been utilized in the synthesis of high-solid, low-viscosity hydroxy acrylic resin. The use of TBCHA as a functional monomer in solution polymerization significantly reduces the viscosity of the synthesized resin while maintaining high solid content. This was achieved through optimized experimental conditions determined by mixture experimental design methodology (Wang, Xu, Yu, & Xu, 2019).
Anionic Polymerization
TBCHA has been studied in the context of anionic polymerization. This process, particularly when using tert-butyl acrylate, has been investigated to prepare poly(acrylic acid) with narrow molecular weight distributions under specific conditions, such as purification of the monomer and controlled polymerization with n-butyllithium in tetrahydrofuran at -78°C (Kitano, Fujimoto, & Nagasawa, 1977).
Synthesis of Cyclohexane β-Keto Esters
TBCHA plays a role in the one-pot synthesis of 4,4-disubstituted cyclohexane β-keto esters, using a tandem double Michael addition-Dieckmann condensation reaction. This method is crucial for creating various building blocks in natural product synthesis and medicinal chemistry (Degraffenreid et al., 2007).
Polymer Stabilization
In polymer stabilization research, TBCHA derivatives have been shown to be effective stabilizers for the thermal degradation of butadiene type polymers. The stabilization mechanism involves polymer radical trapping by the acrylate group, followed by hydrogen transfer from phenolic hydroxyl groups, resulting in stable phenoxyl radicals (Yachigo, Sasaki, Takahashi, Kojima, Takada, & Okita, 1988).
Atom Transfer Radical Polymerization
TBCHA is used in atom transfer radical polymerization (ATRP) of tert-butyl acrylate. The ATRP method produces low molecular weight polymers with narrow molecular weight distributions. This differs from ATRP of methyl or n-butyl acrylate, illustrating the unique properties of TBCHA in polymerization processes (Davis and Matyjaszewski, 2000).
Synthesis of Water-Soluble Drag Reducing Agents
Research has also explored the synthesis of water-soluble drag reducing agents using TBCHA. Specifically, 4-arm star poly(acrylic acid) synthesized from TBCHA has shown effectiveness as a drag reducing agent and demonstrates superior mechanical stability compared to other commercial products (Cole, Khosravi, & Musa, 2016).
Safety And Hazards
4-tert-Butylcyclohexyl acrylate may cause skin irritation, serious eye irritation, and respiratory irritation . It is very toxic to aquatic life with long-lasting effects . Protective measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and washing skin thoroughly after handling .
Future Directions
properties
IUPAC Name |
(4-tert-butylcyclohexyl) prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-5-12(14)15-11-8-6-10(7-9-11)13(2,3)4/h5,10-11H,1,6-9H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIJAUHBAWLPCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
171730-39-5 | |
Record name | 2-Propenoic acid, 4-(1,1-dimethylethyl)cyclohexyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171730-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID001004378 | |
Record name | 4-tert-Butylcyclohexyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001004378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propenoic acid, 4-(1,1-dimethylethyl)cyclohexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
4-tert-Butylcyclohexyl acrylate | |
CAS RN |
84100-23-2 | |
Record name | 4-tert-Butylcyclohexyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84100-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 4-(1,1-dimethylethyl)cyclohexyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084100232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 4-(1,1-dimethylethyl)cyclohexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-tert-Butylcyclohexyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001004378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,1-dimethylethyl)cyclohexyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.617 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.